molecular formula C13H13BrN2O2 B1423653 ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1260655-03-5

ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B1423653
CAS No.: 1260655-03-5
M. Wt: 309.16 g/mol
InChI Key: DYXNUMWMHMOVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide for the substitution of the bromine atom.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the bromophenyl group can yield nitro-substituted derivatives, while nucleophilic substitution can result in the formation of various substituted imidazole compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Ethyl 2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate

Uniqueness

Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXNUMWMHMOVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 4
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 6
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.